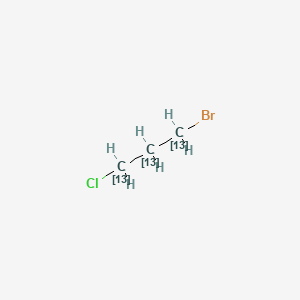
Misonidazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Misonidazole-d3 is a deuterated form of misonidazole, a nitroimidazole derivative. Misonidazole is known for its role as a radiosensitizer, enhancing the effects of radiation therapy in hypoxic tumor cells. The deuterated version, this compound, contains deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Misonidazole-d3 involves the incorporation of deuterium atoms into the misonidazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated precursors to ensure the incorporation of deuterium atoms.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Misonidazole-d3 undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: Oxidative reactions can modify the functional groups in the molecule.
Substitution: The molecule can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the molecule.
Scientific Research Applications
Misonidazole-d3 has several scientific research applications, including:
Chemistry: Used as a probe to study the metabolic pathways and reaction mechanisms of nitroimidazole derivatives.
Biology: Employed in studies of hypoxic cell sensitization and the effects of radiosensitizers on cellular processes.
Medicine: Investigated for its potential to enhance the efficacy of radiation therapy in cancer treatment.
Industry: Utilized in the development of new radiosensitizers and related compounds.
Mechanism of Action
Misonidazole-d3 exerts its effects through the following mechanisms:
Radiosensitization: Enhances the sensitivity of hypoxic tumor cells to radiation by mimicking oxygen and facilitating the formation of reactive oxygen species.
Metabolic Pathways: Undergoes metabolic reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components.
Molecular Targets: Targets include DNA and other cellular macromolecules, leading to increased radiation-induced damage.
Comparison with Similar Compounds
Misonidazole-d3 can be compared with other similar compounds, such as:
Etanidazole: Another nitroimidazole derivative with radiosensitizing properties.
Nimorazole: A clinically used radiosensitizer with a similar mechanism of action.
Metronidazole: A nitroimidazole used primarily as an antimicrobial agent but also exhibits radiosensitizing effects.
Uniqueness
This compound is unique due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This makes it a valuable tool in both research and clinical settings.
Properties
CAS No. |
121244-83-5 |
|---|---|
Molecular Formula |
C7H11N3O4 |
Molecular Weight |
204.2 |
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |
InChI Key |
OBBCSXFCDPPXOL-FIBGUPNXSA-N |
SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O |
Synonyms |
α-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-d3; α-(Methoxymethyl)-2-nitroimidazole-1-ethanol-d3; 1-(2-Hydroxy-3-methoxypropyl)-2-nitroimidazole-d3; 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol-d3; 2-Nitro-1H-imidazole-1-(3-methoxy-2-propanol)-d |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)


![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)



